3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that belongs to the class of chromen derivatives. This compound features a chromen ring system, which is known for its diverse biological activities, and a propanamide functional group that contributes to its potential therapeutic applications. The molecular formula for this compound is C22H22N2O4, with a molecular weight of approximately 378.43 g/mol.
This compound is classified under organic compounds with potential applications in medicinal chemistry. It has been the subject of various studies due to its promising biological activities, including anti-inflammatory and anticancer properties. The chromen derivatives are particularly noted for their ability to interact with multiple biological targets, enhancing their therapeutic potential.
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves several multi-step organic reactions. The general synthetic route may include:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide can be represented by its structural formula, which illustrates the arrangement of atoms within the molecule. Key features include:
The compound's structural formula can be depicted using SMILES notation: COc1cc2oc(=O)cc(C)c2cc1CCC(=O)NCCc1nnc2ccccn12.
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide exhibits various chemical reactivity patterns typical for chromen derivatives. Potential reactions include:
Such reactions are essential for developing analogs with improved efficacy or reduced toxicity.
The mechanism of action for 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves interaction with specific biological targets, potentially including enzymes or receptors involved in inflammatory processes or cancer progression. Preliminary studies suggest that:
Understanding these mechanisms is crucial for evaluating its therapeutic potential.
The physical properties of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide include:
| Property | Value |
|---|---|
| Molecular Weight | 378.43 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
Chemical properties include stability under standard laboratory conditions, reactivity towards nucleophiles, and potential for oxidation.
Due to its unique structure and biological activity, 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-y)-N-(1-methyl-1H-pyrazol-4-y)propanamide has potential applications in:
Research continues to explore its full potential in therapeutic applications, emphasizing the need for further studies on its efficacy and safety profiles.
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8